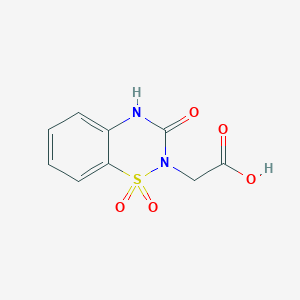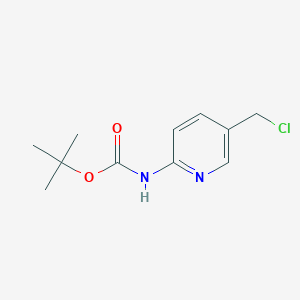
1-(Bromometil)-3-terc-butilbenceno
Descripción general
Descripción
1-(Bromomethyl)-3-tert-butylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and a tert-butyl group (-C(CH3)3) are attached to the benzene ring
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for studying their effects on biological systems.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
Bromomethyl compounds, like “1-(Bromomethyl)-3-tert-butylbenzene”, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles in a molecule to form a covalent bond .
Mode of Action
The bromine atom in bromomethyl compounds is electrophilic, meaning it has a tendency to attract electrons. When these compounds come into contact with nucleophiles (atoms, ions, or molecules that donate an electron pair to form a chemical bond), a reaction can occur, leading to the formation of a new covalent bond .
Pharmacokinetics
Once absorbed, distribution would depend on factors like protein binding and lipid solubility .
Action Environment
The action of “1-(Bromomethyl)-3-tert-butylbenzene” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals that can react with it. For example, in an acidic environment, the bromine atom might be more prone to leaving, increasing the compound’s reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Another method involves the direct bromination of 3-tert-butyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods
In industrial settings, the production of 1-(Bromomethyl)-3-tert-butylbenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation: The compound can be oxidized to form 3-tert-butylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 3-tert-butylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to enhance the reactivity of the nucleophile.
Oxidation: Reactions are often performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Reactions are usually conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) to prevent the reducing agent from reacting with water.
Major Products Formed
Nucleophilic Substitution: Products include 3-tert-butylbenzyl alcohol, 3-tert-butylbenzyl ethers, and 3-tert-butylbenzylamines.
Oxidation: The major product is 3-tert-butylbenzaldehyde.
Reduction: The major product is 3-tert-butylbenzyl alcohol.
Comparación Con Compuestos Similares
1-(Bromomethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-3-tert-butylbenzene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It undergoes similar reactions but with different reactivity due to the difference in leaving group ability.
1-(Bromomethyl)-4-tert-butylbenzene: Similar in structure but with the tert-butyl group in the para position. This positional isomer may exhibit different reactivity and selectivity in certain reactions.
3-tert-Butylbenzyl Alcohol: The alcohol derivative of 1-(Bromomethyl)-3-tert-butylbenzene. It serves as a precursor in the synthesis of the bromide compound.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-tert-butylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQAWFRZGVFIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102405-32-3 | |
| Record name | 1-(bromomethyl)-3-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)
![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2593050.png)

![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)


![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B2593067.png)
![N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2593068.png)
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
